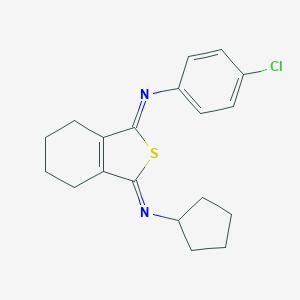
N-(4-chlorophenyl)-N-(3-(cyclopentylimino)-4,5,6,7-tetrahydro-2-benzothien-1(3H)-ylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopentylamine to form an intermediate Schiff base, which is then cyclized with a thiophene derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: Contains a fused benzene ring with a thiophene ring.
Cyclopentylamine: Shares the cyclopentyl group but lacks the thiophene moiety.
Uniqueness
N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H21ClN2S |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-N-(4-chlorophenyl)-3-N-cyclopentyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine |
InChI |
InChI=1S/C19H21ClN2S/c20-13-9-11-15(12-10-13)22-19-17-8-4-3-7-16(17)18(23-19)21-14-5-1-2-6-14/h9-12,14H,1-8H2 |
InChI Key |
OXQCCHGAUVLVJT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B293078.png)
![5-(2-methylimidazo[1,2-a]pyridin-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293080.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B293082.png)
![3-prop-2-enylsulfanyl-5-[2-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B293085.png)
![2-[(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B293086.png)
![10-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-10H-phenothiazine](/img/structure/B293087.png)
![5-(2-Oxopropyl)-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293088.png)
![2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B293092.png)


![4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one](/img/structure/B293099.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293100.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
![5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293102.png)
